GSK-LSD1 Dihydrochloride

Description

GSK-LSD1 Dihydrochloride (GSK-LSD1 2HCl) is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent epigenetic enzyme. It exhibits an IC50 of 16 nM against LSD1 and demonstrates >1,000-fold selectivity over closely related FAD-utilizing enzymes such as LSD2, MAO-A, and MAO-B . The compound was developed by GlaxoSmithKline through high-throughput screening of 2.5 million compounds, followed by optimization to enhance selectivity and pharmacokinetic properties .

Properties

IUPAC Name |

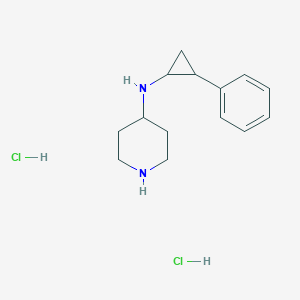

N-(2-phenylcyclopropyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFZOGMSPBHPNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of GSK-LSD1 dihydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of chemical reactions, including cyclization and condensation reactions.

Functional Group Introduction: Specific functional groups are introduced to the core structure through substitution reactions.

Purification and Crystallization: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .

Chemical Reactions Analysis

GSK-LSD1 dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cancer Research Applications

1.1 Inhibition of Cancer Cell Growth

GSK-LSD1 has demonstrated significant efficacy in inhibiting the growth of various cancer cell lines. It operates by altering gene expression patterns associated with cancer proliferation. Studies have shown that GSK-LSD1 can effectively reduce the viability of cancer cells, making it a promising candidate for cancer therapy. For instance, a study reported an effective concentration (EC50) of less than 5 nM across multiple cancer types, indicating its potency in vitro .

1.2 Targeting Breast Cancer Stem Cells

Research indicates that LSD1 is integral to the maintenance of breast cancer stem cells (bCSCs), contributing to chemoresistance. Inhibition of LSD1 using GSK-LSD1 has been shown to diminish the self-renewal capability of bCSCs, thereby reducing tumor-initiating capacity in vivo. This suggests that GSK-LSD1 could be utilized as part of combination therapies aimed at overcoming resistance to conventional treatments like doxorubicin .

1.3 Mechanisms of Action

GSK-LSD1 functions by inhibiting LSD1's catalytic activity and preventing its binding to chromatin, leading to widespread transcriptional changes. In a study involving epithelial progenitor cells, treatment with GSK-LSD1 resulted in significant upregulation of genes involved in epidermal differentiation and downregulation of those linked to extracellular matrix organization . This dual action highlights its potential for modulating tumor microenvironments.

Epigenetic Modulation

2.1 Role in Osteoporosis Treatment

Recent studies have identified GSK-LSD1 as a candidate for treating osteoporosis by inhibiting osteoclast differentiation induced by RANKL (Receptor Activator for Nuclear Factor κB Ligand). GSK-LSD1 was shown to prevent F-actin ring formation and bone resorption in a dose-dependent manner, indicating its potential use in managing bone density loss .

2.2 Impact on Gene Expression

The compound has been observed to reduce the expression of osteoclast-specific genes and proteins, further supporting its role as an epigenetic modulator that can influence bone metabolism through histone demethylation pathways .

Case Studies

Mechanism of Action

GSK-LSD1 dihydrochloride exerts its effects by irreversibly inhibiting LSD1, an enzyme that demethylates histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9) . By inhibiting LSD1, this compound prevents the removal of methyl groups from histones, leading to changes in chromatin structure and gene expression . The inhibition of LSD1 affects various molecular targets and pathways, including those involved in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Mechanism of Action

GSK-LSD1 binds reversibly to LSD1 before inducing time-dependent irreversible inactivation through covalent modification of the enzyme’s FAD-binding domain . This mechanism ensures sustained target engagement, even after drug withdrawal, as observed in intestinal organoid studies .

Comparison with Similar Compounds

Below is a detailed comparison of GSK-LSD1 Dihydrochloride with other LSD1 inhibitors and related epigenetic modulators:

Table 1: Key Properties of LSD1 Inhibitors and Related Compounds

Key Differentiators of this compound

Irreversible Mechanism : Unlike reversible inhibitors like Tranylcypromine, GSK-LSD1’s covalent binding ensures prolonged target suppression, enhancing efficacy in chronic conditions like obesity and cancer .

Selectivity : Its >1,000-fold selectivity over LSD2 and MAOs minimizes off-target toxicity, contrasting with Tranylcypromine’s MAO-related adverse effects .

Diverse Therapeutic Applications: HbF Induction: At 1.5 µM, GSK-LSD1 increases γ-globin mRNA by 33-fold, outperforming earlier inhibitors in erythroid differentiation .

Limitations and Challenges

- Resistance Development : Some cancer cell lines (e.g., LN18) exhibit resistance to LSD1 inhibition, necessitating combination therapies .

Biological Activity

GSK-LSD1 Dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), a key enzyme involved in epigenetic regulation through histone demethylation. This compound has garnered significant interest due to its potential therapeutic applications in various cancers, particularly acute myeloid leukemia (AML) and breast cancer. This article reviews the biological activity of GSK-LSD1, supported by data tables, case studies, and detailed research findings.

LSD1 functions primarily as a transcriptional repressor by demethylating histone H3 at lysine residues, specifically H3K4 and H3K9. By inhibiting LSD1, GSK-LSD1 alters gene expression profiles, leading to the reactivation of tumor suppressor genes and the inhibition of oncogenes. The compound exhibits an IC50 value of approximately 16 nM, demonstrating significant selectivity over other related enzymes such as LSD2 and monoamine oxidases (MAO-A and MAO-B) with over 1000-fold selectivity .

In Vitro Studies

GSK-LSD1 has shown remarkable efficacy in various cancer cell lines. For instance, in studies involving breast cancer cell lines MCF-7 and MDA-MB-468, treatment with GSK-LSD1 not only inhibited cell growth but also enhanced the effectiveness of doxorubicin, a common chemotherapeutic agent. Pre-treatment with GSK-LSD1 significantly increased the sensitivity of these cells to doxorubicin, suggesting that LSD1 inhibition can overcome drug resistance .

In Vivo Studies

In animal models of AML, GSK-LSD1 treatment resulted in a significant decrease in human CD45+ bone marrow cells, indicating effective targeting of leukemic cells. Mice treated with GSK-LSD1 showed improved survival rates compared to control groups, with some mice remaining disease-free for extended periods post-treatment .

Data Summary

The following table summarizes key findings from various studies on the biological activity of GSK-LSD1:

Breast Cancer Resistance

A pivotal study demonstrated that LSD1 plays a crucial role in maintaining breast cancer stem cells (bCSCs). Inhibition of LSD1 using GSK-LSD1 led to a reduction in bCSC populations and enhanced sensitivity to chemotherapy. The study reported that pre-treatment with GSK-LSD1 before doxorubicin administration significantly decreased cell viability compared to controls .

Acute Myeloid Leukemia

In another study focusing on AML, mice treated with GSK-LSD1 exhibited a marked reduction in leukemic cell populations and improved overall survival rates. The study highlighted that GSK-LSD1 not only reduced the frequency of leukemic cells but also induced differentiation markers associated with less aggressive disease forms .

Q & A

Q. What is the biochemical mechanism of action of GSK-LSD1 Dihydrochloride, and how does its selectivity for LSD1 compare to related enzymes?

this compound acts as a specific, irreversible inhibitor of lysine-specific demethylase 1 (LSD1), targeting the enzyme's flavin adenine dinucleotide (FAD)-binding domain. It achieves an IC50 of 16 nM for LSD1 and exhibits >1,000-fold selectivity over closely related FAD-dependent enzymes, including MAO-A, MAO-B, and LSD2 . Methodologically, selectivity is validated using in vitro enzymatic assays comparing inhibition across these targets. For example, MAO-A/B activity is measured via fluorometric or spectrophotometric detection of hydrogen peroxide, while LSD1 activity is assessed using histone H3K4me2 demethylation assays .

Q. What are the standard in vitro protocols for evaluating this compound’s anticancer activity?

Researchers typically use cell proliferation assays (e.g., MTT or CellTiter-Glo) in cancer cell lines (e.g., Mantle cell lymphoma, breast cancer) treated with varying concentrations (e.g., 10–1000 nM) over 72–96 hours . To confirm LSD1-specific effects, parallel experiments with siRNA-mediated LSD1 knockdown or rescue experiments (e.g., overexpressing LSD1) are recommended. Post-treatment analysis includes measuring apoptosis (via Annexin V/PI staining) and differentiation markers (e.g., H3K4me2/me3 levels by Western blot) .

Q. How is the inhibitory activity (IC50) of this compound determined experimentally?

IC50 values are derived from dose-response curves in enzymatic or cellular assays. For LSD1, a common protocol involves incubating recombinant LSD1 with a histone H3K4me2 peptide substrate and quantifying demethylation products via fluorescence or mass spectrometry. Data are normalized to DMSO-treated controls and analyzed using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can researchers optimize in vivo dosing regimens for this compound in preclinical cancer models?

In murine xenograft models (e.g., Merkel cell carcinoma), this compound is administered intraperitoneally or orally at 5–10 mg/kg/day for 2–4 weeks. Tumor volume and weight loss are monitored to balance efficacy and toxicity . Pharmacokinetic studies (plasma/tissue concentration-time profiles) and pharmacodynamic markers (e.g., H3K4me2 in tumor biopsies) are critical for dose optimization. Co-administration with histone deacetylase (HDAC) inhibitors may enhance efficacy by synergistically altering chromatin accessibility .

Q. What experimental strategies address potential off-target effects of this compound in complex biological systems?

To mitigate off-target risks:

- Use genetic controls (e.g., CRISPR-Cas9 knockout of LSD1 vs. pharmacological inhibition).

- Perform transcriptomic profiling (RNA-seq) to compare gene expression changes induced by GSK-LSD1 vs. other LSD1 inhibitors (e.g., TCP). Overlapping pathways (e.g., cell cycle arrest) validate on-target effects .

- Screen for MAO-A/B inhibition in neuronal cells, as MAOs are critical in neurotransmitter metabolism and unrelated to LSD1’s epigenetic role .

Q. How do researchers resolve contradictions in this compound’s efficacy across different cancer models?

Discrepancies (e.g., strong efficacy in lymphoma vs. limited response in solid tumors) may arise from tumor-specific dependencies on LSD1. To investigate:

- Perform CRISPR screens to identify synthetic lethal partners of LSD1 in resistant models.

- Analyze chromatin accessibility (ATAC-seq) and DNA methylation (WGBS) to determine if baseline epigenetic states correlate with drug sensitivity .

- Combine with immune checkpoint inhibitors, as LSD1 inhibition can enhance tumor immunogenicity .

Q. What methodologies are used to study this compound’s role in viral latency (e.g., HIV)?

In HIV latency models (e.g., J-Lat T-cells), this compound is tested at 100–500 nM to reactivate latent virus by increasing H3K4me2 at the viral promoter. Viral reactivation is quantified via flow cytometry (GFP reporter) or qPCR for HIV RNA . Co-treatment with latency-reversing agents (e.g., PKC agonists) is explored to assess synergistic effects .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing gene expression changes induced by this compound?

RNA-seq data should undergo differential expression analysis (DESeq2, edgeR) with false discovery rate (FDR) correction. Pathway enrichment (GSEA, DAVID) for terms like "cell cycle regulation" or "neuronal differentiation" validates mechanistic hypotheses . For in vivo studies, mixed-effects models account for inter-animal variability in tumor growth data .

Q. How can researchers validate the irreversibility of this compound’s binding to LSD1?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.